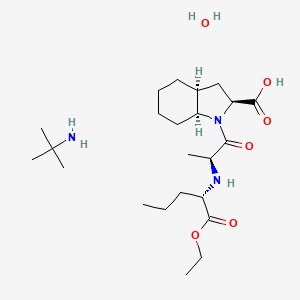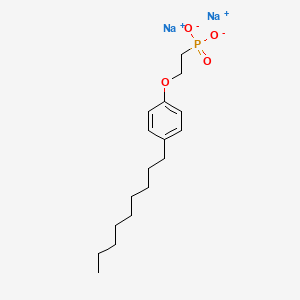
Sodium (2-(4-nonylphenoxy)ethyl)) phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (2-(4-nonylphenoxy)ethyl) phosphonate is an organic phosphonate compound known for its multifunctional properties. It is commonly used in various industrial applications due to its unique chemical structure and properties .
Méthodes De Préparation
The synthesis of sodium (2-(4-nonylphenoxy)ethyl) phosphonate typically involves the reaction of 4-nonylphenol with ethylene oxide to form 2-(4-nonylphenoxy)ethanol. This intermediate is then reacted with phosphorus trichloride and sodium hydroxide to yield the final product . The reaction conditions usually involve controlled temperatures and specific catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Sodium (2-(4-nonylphenoxy)ethyl) phosphonate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed under both acidic and basic conditions to form phosphonic acids.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents vary.
Substitution: It can undergo substitution reactions, particularly with halides and other nucleophiles.
Applications De Recherche Scientifique
Sodium (2-(4-nonylphenoxy)ethyl) phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: The compound is used in the formulation of detergents, water treatment chemicals, and corrosion inhibitors
Mécanisme D'action
The mechanism of action of sodium (2-(4-nonylphenoxy)ethyl) phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymatic activities, leading to its biological effects. The exact pathways and molecular targets vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Sodium (2-(4-nonylphenoxy)ethyl) phosphonate can be compared with other similar compounds, such as:
- Sodium (2-(4-octylphenoxy)ethyl) phosphonate
- Sodium (2-(4-decylphenoxy)ethyl) phosphonate
- Sodium (2-(4-dodecylphenoxy)ethyl) phosphonate
These compounds share similar structures but differ in the length of the alkyl chain, which can influence their chemical properties and applications .
Propriétés
Numéro CAS |
83929-25-3 |
|---|---|
Formule moléculaire |
C17H27Na2O4P |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
disodium;2-(4-nonylphenoxy)ethyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C17H29O4P.2Na/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)21-14-15-22(18,19)20;;/h10-13H,2-9,14-15H2,1H3,(H2,18,19,20);;/q;2*+1/p-2 |
Clé InChI |
HGKIWQZEDRBIFZ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OCCP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


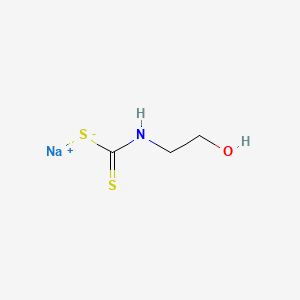



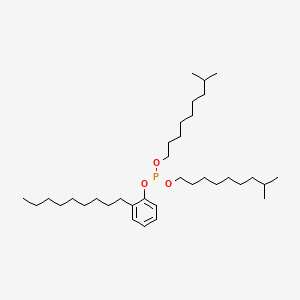
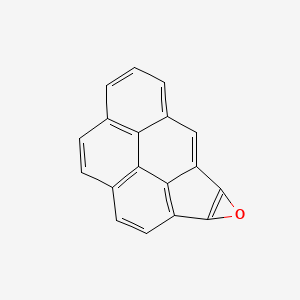

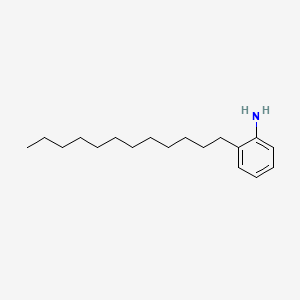
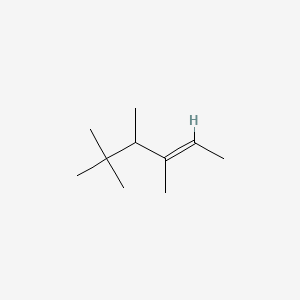
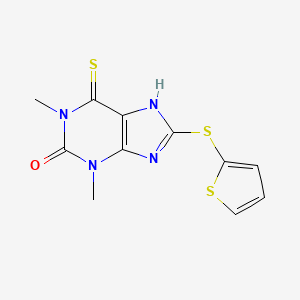

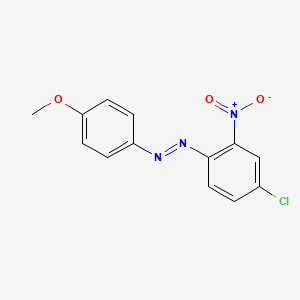
![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)
